molecular formula C16H16F5OPS3 B11929466 3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole

3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole

Cat. No.: B11929466
M. Wt: 446.5 g/mol
InChI Key: YPYCUYPOHPPYAS-UHFFFAOYSA-N
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Description

The compound 3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole is a complex organic molecule characterized by its unique structure, which includes a pentafluorophenyl group, a prop-1-en-2-yl group, and a benzo[d][1,3,2]oxathiaphosphole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,3,4,5,6-pentafluorophenylacetic acid with appropriate reagents to introduce the pentafluorophenyl group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and scalable processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.

    Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a potential candidate for drug discovery.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound may find applications in materials science, particularly in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole involves its interaction with molecular targets through its functional groups. The pentafluorophenyl group can engage in π-π interactions, while the sulfanyl and sulfanylidene groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16F5OPS3

Molecular Weight

446.5 g/mol

IUPAC Name

3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole

InChI

InChI=1S/C16H16F5OPS3/c1-7(2)8-4-5-16(3)9(6-8)22-23(24,26-16)25-15-13(20)11(18)10(17)12(19)14(15)21/h8-9H,1,4-6H2,2-3H3

InChI Key

YPYCUYPOHPPYAS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC2(C(C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C

Origin of Product

United States

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